4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
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Overview
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 It is a derivative of pyridine and pyrrole, featuring a chlorine atom and a cyano group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with a suitable nitrile source, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7-azaindole
- 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Uniqueness
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-3-5(4-10)12-7(6)1-2-11-8/h1-3,12H |
InChI Key |
LLXYGBNIDNSJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C#N)Cl |
Origin of Product |
United States |
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